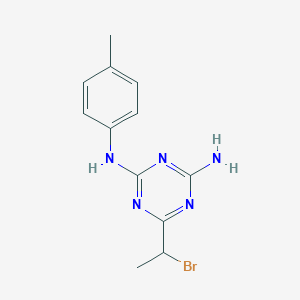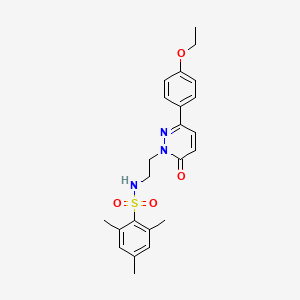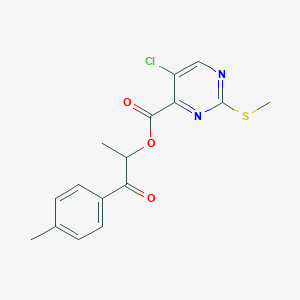
6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 219646-18-1 . It has a molecular weight of 246.31 .
Molecular Structure Analysis
The InChI Code of the compound is1S/C14H18N2O2/c17-14 (16-6-8-18-9-7-16)12-3-4-13-11 (10-12)2-1-5-15-13/h3-4,10,15H,1-2,5-9H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder in physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemosensor Development
The compound has been utilized in the design and synthesis of novel chemosensors for selective identification of toxic Pd2+ ions. These chemosensors exhibit selective fluorescence turn-off performances, with very low limits of detection, making them useful in detecting highly toxic metal ions with high specificity and sensitivity. Quantum chemical calculations suggest their stability and notable sensing abilities, emphasizing their potential in environmental and analytical chemistry (Shally et al., 2020).
Chemical Synthesis Methodology
The compound plays a role in various synthesis methodologies. It is involved in a one-pot synthesis process of dihydropyrindines and tetrahydroquinolines, showing its versatility in organic synthesis (Yehia et al., 2002). Another synthesis involves a domino protocol for creating highly functionalized tetrahydroisoquinolines, highlighting its role in the creation of new benzene rings through a sequence of complex chemical reactions (Balamurugan et al., 2011).
Synthesis of Complex Organic Compounds
The compound is also used in the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines, which are further used to synthesize various complex organic compounds, showcasing its utility in creating a wide array of chemically diverse molecules (El-Dean et al., 2008).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound is part of the synthesis process of 1,2,3,4-tetrahydroquinolines with donor and acceptor groups, extending to the synthesis of fused tetrahydroquinolines and quinolines. This showcases its role in creating molecules that could be crucial in drug development and pharmaceutical research (Shally et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
morpholin-4-yl(1,2,3,4-tetrahydroquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-6-8-18-9-7-16)12-3-4-13-11(10-12)2-1-5-15-13/h3-4,10,15H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRVMKRJPYCBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N3CCOCC3)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)


![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)




